molecular formula C11H13Cl2N3O B2516219 1-(3,5-Dichloropyridin-4-yl)piperidine-4-carboxamide CAS No. 685115-77-9

1-(3,5-Dichloropyridin-4-yl)piperidine-4-carboxamide

Cat. No.: B2516219
CAS No.: 685115-77-9
M. Wt: 274.15
InChI Key: BJCHGDBASIDUOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dichloropyridin-4-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C11H13Cl2N3O and its molecular weight is 274.15. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and crystal structure of a related compound, specifically 2-(1-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropylthiazole-4-carboxamide, were characterized using various spectroscopic techniques and X-ray diffraction. This compound exhibited good fungicidal and antiviral activities against tobacco mosaic virus (Li et al., 2015).

Biological and Medicinal Chemistry

  • A new chemical class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, was discovered and optimized. These compounds were identified as tubulin inhibitors and demonstrated increased numbers of mitotic cells in a leukemia cell line after treatment, indicating potential applications in cancer therapy (Krasavin et al., 2014).
  • The preparation of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor under investigation for central nervous system disorders, was optimized, demonstrating potential applications in treating neurological conditions (Wei et al., 2016).
  • Novel inhibitors of soluble epoxide hydrolase, specifically 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides, were discovered from high throughput screening. These inhibitors were shown to have robust effects on a serum biomarker, indicating potential therapeutic applications in disease models (Thalji et al., 2013).

Chemical and Process Development

  • The discovery of piperidine-4-carboxamide CCR5 antagonists for potential anti-HIV-1 activity was discussed. The introduction of a carbamoyl group resulted in high metabolic stability and potent inhibition of membrane fusion, indicating potential use in HIV therapy (Imamura et al., 2006).
  • A series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides were identified as small molecule PCSK9 mRNA translation inhibitors, showing improved potency and in vitro safety profiles, suggesting their potential use in regulating cholesterol levels (Londregan et al., 2018).

Mechanism of Action

The synthesized derivatives of piperidine-4-carboxamide have been found to be potent dopamine reuptake inhibitors . They also show to relieve pain and achieve analgesia in mice .

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

Future Directions

The synthesized derivatives of piperidine-4-carboxamide have shown diverse antimicrobial profiles . Most compounds possess a comparable or better activity in comparison to the parent . This suggests that these compounds could be further explored for their potential in medical applications.

Properties

IUPAC Name

1-(3,5-dichloropyridin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2N3O/c12-8-5-15-6-9(13)10(8)16-3-1-7(2-4-16)11(14)17/h5-7H,1-4H2,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCHGDBASIDUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=C(C=NC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

General procedure C (See Example 1) was followed using isonipecotamide (380 mg, 3.0 mmol), 3,4,5-trichloropyridine (600 mg, 3.3 mmol), triethylamine (0.84 mL, 6.0 mmol) and NMP (18 mL). The crude product was purified by flash column chromatography on silica gel (CH2Cl2/EtOH, 95:5-91:9) to furnish the title compound as a white solid (0.676 g, 83%); LC-MS (ESI, 4 min) Rt 1.46 min, m/z 274 (100%, [M+H]+); m/z (ESI) C11H13N3OCl2 requires 273.0436, found [M+H]+ 273.0446.
Quantity
380 mg
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step Two
Quantity
0.84 mL
Type
reactant
Reaction Step Three
Name
Quantity
18 mL
Type
solvent
Reaction Step Four
Yield
83%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.